Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate
Overview
Description
“Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate” is a chemical compound with the CAS Number: 1383802-16-1 . It has a molecular weight of 253.26 and its IUPAC name is methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate .
Synthesis Analysis
While specific synthesis methods for “Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate” were not found, a related compound was synthesized by refluxing in phosphorus oxychloride at 105°C for 3–4 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N3O4/c1-11(2,3)18-10(16)14-7-5-12-8(13-6-7)9(15)17-4/h5-6H,1-4H3,(H,14,16) .Physical And Chemical Properties Analysis
This compound is a white to yellow solid with a density of 1.2±0.1 g/cm³ . It has a molar refractivity of 64.1±0.3 cm³ , a polar surface area of 90 Ų , and a molar volume of 202.8±3.0 cm³ . Its surface tension is 49.6±3.0 dyne/cm .Scientific Research Applications
Modification of Amino Acids
The compound has been utilized in studies exploring the reaction mechanisms of amino acids with α-dicarbonyl compounds. For instance, Klöpfer, Spanneberg, and Glomb (2011) investigated the reaction between methylglyoxal and N(α)-tert-butoxycarbonyl (Boc)-arginine, forming various products under physiological conditions. This study highlights the compound's role in understanding the modification of arginine, a critical amino acid, providing insights into potential biological implications (Klöpfer, Spanneberg, & Glomb, 2011).
Synthesis of Complex Molecules
Carbone et al. (2013) demonstrated the compound's utility in synthesizing deaza-analogues of bisindole alkaloids, showcasing its versatility in creating complex molecules with potential bioactive properties. Although the synthesized compounds showed limited anticancer activity, this research underscores the compound's significance in developing novel synthetic pathways for potential therapeutic agents (Carbone et al., 2013).
Enantioselective Synthesis
Magata et al. (2017) explored the enantioselective synthesis of Methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, demonstrating the compound's application in producing optically active molecules. This work is crucial for the development of chiral drugs and understanding the role of stereochemistry in drug efficacy (Magata et al., 2017).
Inhibition of Cathepsins
Lukić et al. (2017) synthesized novel carboxamides using methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate, which were tested for their inhibition of cathepsins K and B. This study highlights the potential therapeutic applications of derivatives of Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate in treating diseases associated with cathepsin overactivity (Lukić et al., 2017).
Interactions with Glycine Esters
Zinchenko et al. (2018) investigated the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate, leading to novel derivatives with potential biological activity. This research underscores the compound's importance in creating new molecules with possible therapeutic uses (Zinchenko et al., 2018).
Safety And Hazards
The safety information available indicates that this compound may cause skin and eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(16)14-7-5-12-8(13-6-7)9(15)17-4/h5-6H,1-4H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKIRCYUEHIGKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(N=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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